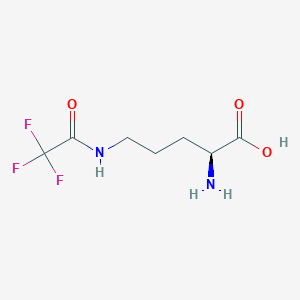

H-Orn(TFA)-OH

CAS No.: 5123-49-9

Cat. No.: VC4260608

Molecular Formula: C7H11F3N2O3

Molecular Weight: 228.171

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5123-49-9 |

|---|---|

| Molecular Formula | C7H11F3N2O3 |

| Molecular Weight | 228.171 |

| IUPAC Name | (2S)-2-amino-5-[(2,2,2-trifluoroacetyl)amino]pentanoic acid |

| Standard InChI | InChI=1S/C7H11F3N2O3/c8-7(9,10)6(15)12-3-1-2-4(11)5(13)14/h4H,1-3,11H2,(H,12,15)(H,13,14)/t4-/m0/s1 |

| Standard InChI Key | BEEAVYYIFAMIIT-BYPYZUCNSA-N |

| SMILES | C(CC(C(=O)O)N)CNC(=O)C(F)(F)F |

Introduction

H-Orn(TFA)-OH is a chemical compound derived from ornithine, an amino acid integral to the urea cycle. The compound features trifluoroacetic acid (TFA) as a protecting group, which is commonly used in organic and peptide chemistry for its strong acidity and electron-withdrawing properties. This derivative is particularly valuable in synthetic chemistry due to its stability and reactivity under specific conditions.

Key Features:

-

Chemical Composition: Ornithine backbone with trifluoroacetic acid as a functional modification.

-

Applications: Widely used in peptide synthesis, organic reactions, and biochemical research.

Structural Overview:

H-Orn(TFA)-OH consists of:

-

Ornithine Core: A non-essential amino acid with two amino groups (α- and δ-amino).

-

TFA Group: A trifluoroacetyl group that protects the δ-amino group, enhancing the molecule's stability during reactions.

General Synthetic Route:

-

Protection of Ornithine: The δ-amino group of ornithine is protected using trifluoroacetic acid.

-

Reaction Conditions:

-

Solvents: Dichloromethane or acetonitrile.

-

Reagents: Trifluoroacetic anhydride or TFA in the presence of catalysts.

-

-

Purification: Typically achieved through recrystallization or chromatography.

Reaction Scheme:

Applications in Research and Industry

H-Orn(TFA)-OH is primarily utilized in peptide synthesis due to its ability to selectively protect amino groups, enabling controlled reactions at other sites.

Key Applications:

-

Peptide Synthesis: Protects the δ-amino group during chain elongation.

-

Organic Chemistry: Acts as an intermediate for synthesizing complex molecules.

-

Biochemical Studies: Used to study enzyme interactions and metabolic pathways.

Advantages of TFA Protection

The inclusion of TFA as a protecting group offers several benefits:

-

Stability: Enhanced resistance to side reactions during synthesis.

-

Selective Reactivity: Facilitates targeted deprotection under acidic conditions.

-

Ease of Removal: Can be removed using mild acids like trifluoroacetic acid itself.

Safety Considerations

Trifluoroacetic acid derivatives, including H-Orn(TFA)-OH, must be handled with care due to their corrosive nature and potential toxicity.

Hazards:

-

Skin burns upon contact.

-

Toxicity to aquatic organisms.

-

Irritation of mucous membranes when inhaled.

Precautions:

-

Use personal protective equipment (PPE).

-

Work in a well-ventilated area or fume hood.

-

Dispose of waste according to local regulations.

Comparative Analysis with Related Compounds

| Compound | Protecting Group | Applications | Unique Features |

|---|---|---|---|

| H-Orn(TFA)-OH | TFA | Peptide synthesis | Strong acidity, easy removal |

| H-Orn(Boc)-OBzl.HCl | Boc (tert-butoxycarbonyl) | Peptide synthesis | Stability under basic conditions |

| H-Orn(Z)-ome hydrochloride | Benzyloxycarbonyl (Z) | Peptide synthesis | Selective protection for enzymatic studies |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume